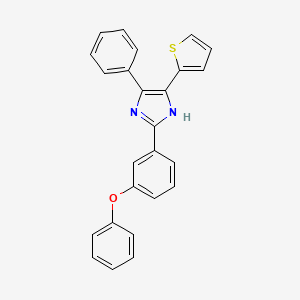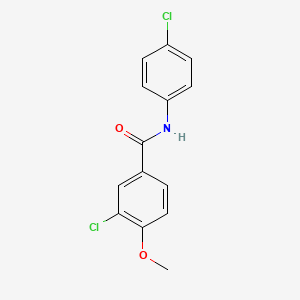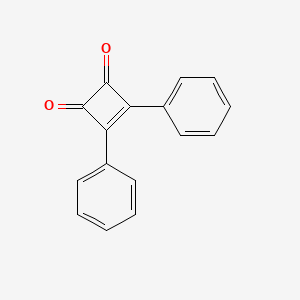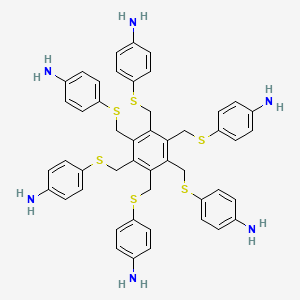
2-(3-phenoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether is a complex organic compound that features a unique structure combining phenyl, thienyl, and imidazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether typically involves multi-step organic reactions. One common method involves the reaction of 2-(diphenylmethylene)aminoacetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one using 33% sodium hydroxide in acetonitrile at 0°C for 30 minutes . The product is then isolated and characterized using various spectroscopic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl and thienyl groups.
Common Reagents and Conditions
Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione in chloroform.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with 4-phenyl-1,2,4-triazoline-3,5-dione can yield disulfides, while reduction with lithium aluminum hydride can produce the corresponding alcohols.
科学的研究の応用
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its imidazole moiety, which is known to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functional compounds.
作用機序
The mechanism of action of phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether involves its interaction with molecular targets through its imidazole ring. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . This interaction can modulate enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether can be compared with similar compounds such as:
These compounds share structural similarities but differ in their functional groups and reactivity. Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether is unique due to its combination of phenyl, thienyl, and imidazole groups, which confer distinct chemical and biological properties.
特性
分子式 |
C25H18N2OS |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
2-(3-phenoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C25H18N2OS/c1-3-9-18(10-4-1)23-24(22-15-8-16-29-22)27-25(26-23)19-11-7-14-21(17-19)28-20-12-5-2-6-13-20/h1-17H,(H,26,27) |
InChIキー |
KOJAWJKERPFKES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)



![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)







